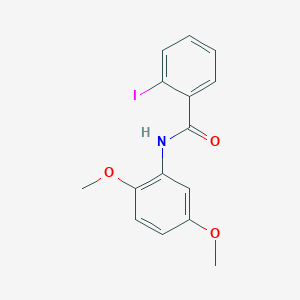

N-(2,5-dimethoxyphenyl)-2-iodobenzamide

Description

N-(2,5-dimethoxyphenyl)-2-iodobenzamide is a benzamide derivative featuring a 2-iodobenzoyl group linked to a 2,5-dimethoxyphenylamine moiety. The iodine atom at the 2-position of the benzoyl group may enhance electrophilic reactivity or influence receptor binding, while the 2,5-dimethoxy substituents on the phenyl ring could modulate lipophilicity and metabolic stability . Similar compounds, such as N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide (CAS 723252-43-5), highlight the importance of halogenation in pharmacologically active molecules .

Properties

Molecular Formula |

C15H14INO3 |

|---|---|

Molecular Weight |

383.18g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-iodobenzamide |

InChI |

InChI=1S/C15H14INO3/c1-19-10-7-8-14(20-2)13(9-10)17-15(18)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,17,18) |

InChI Key |

JSBWSZAIQTXXCZ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2I |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2I |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Comparison with Similar Compounds

Benzamide Derivatives

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Benzamide with a 3,4-dimethoxyphenethylamine substituent.

- Synthesis : 80% yield via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine .

- Properties : Melting point 90°C; characterized by ¹H/¹³C-NMR (Tables 1–2 in ).

- Key Difference : The absence of iodine and the phenethylamine chain in Rip-B may reduce steric hindrance compared to the target compound.

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide

- Structure : Incorporates a thiazole ring, increasing molecular rigidity.

- Properties : Molecular weight 466.29 g/mol; CAS 723252-43-5 .

- Biological Relevance : Thiazole rings are associated with antimicrobial and anticancer activities, suggesting possible therapeutic applications for iodine-containing analogs .

Urea Derivatives

N-(2,5-Dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea

NBOMe Derivatives (Phenethylamine Analogs)

25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)

- Structure : Phenethylamine derivative with 4-iodo-2,5-dimethoxy and 2-methoxybenzyl groups.

- Activity : High-affinity serotonin 5-HT₂A receptor agonist; associated with neurotoxicity and clinical adverse effects .

- However, the benzamide’s lack of a phenethylamine backbone may reduce CNS penetration .

Thiadiazole and Hydrazinecarbothioamide Derivatives

2-[(5-Acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide

N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide

- Activity : Anticancer activity against MCF-7 cells (IC₅₀ = 0.8 µM), comparable to doxorubicin .

- Comparison : Replacement of iodine with a pyridinyl group in hydrazinecarbothioamides shifts activity toward antioxidant and anticancer effects, underscoring the role of substituents in target specificity .

Data Tables

Table 2: Substituent Effects on Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.